4-(2-Bromo-5-chlorophenyl)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
4-(2-bromo-5-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2 |
InChI Key |
INKPGKQYXFZPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCCN)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromo 5 Chlorophenyl Butan 1 Amine and Its Analogues
Precursor Synthesis Strategies
The efficient synthesis of the target compound relies heavily on the successful preparation of its precursors. This involves the independent or sequential synthesis of the 2-bromo-5-chlorophenyl group and the butane-1-amine chain.
Synthesis of 2-Bromo-5-chlorophenyl Moieties
The creation of the 2-bromo-5-chlorophenyl unit can be approached through various established methods in aromatic chemistry.
Electrophilic aromatic substitution is a cornerstone for the synthesis of halogenated phenyl rings. Starting with a monosubstituted benzene (B151609), such as chlorobenzene (B131634), direct halogenation can introduce a second halogen atom. The directing effects of the initial substituent play a crucial role in the regioselectivity of the reaction. For instance, the chlorination or bromination of chlorobenzene typically yields a mixture of ortho- and para-disubstituted products. fishersci.co.ukstackexchange.comorgsyn.orgsigmaaldrich.com To achieve the desired 2-bromo-5-chloro substitution pattern, a multi-step synthesis is often necessary, potentially involving blocking groups or starting from an aniline (B41778) derivative where the amino group's directing effect can be exploited before its removal or conversion.
A general representation of the halogenation of chlorobenzene is presented below:
| Reactant | Reagent | Catalyst | Major Products |
| Chlorobenzene | Cl₂ | FeCl₃ or AlCl₃ | 1,2-Dichlorobenzene, 1,4-Dichlorobenzene |
| Chlorobenzene | Br₂ | FeBr₃ or AlBr₃ | 1-Bromo-2-chlorobenzene, 1-Bromo-4-chlorobenzene (B145707) |
This table presents generalized outcomes of electrophilic halogenation on chlorobenzene.
A more direct route to a precursor for 4-(2-bromo-5-chlorophenyl)butan-1-amine involves the functionalization of a pre-existing dihalogenated benzene, such as 1-bromo-4-chlorobenzene. A key strategy is the Friedel-Crafts acylation, which can introduce a four-carbon chain directly onto the aromatic ring. The reaction of 1-bromo-4-chlorobenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a 4-(bromo-chlorophenyl)-4-oxobutanoic acid. The regioselectivity of this acylation is directed by the existing halogen substituents.
Following the acylation, the resulting keto group can be reduced to a methylene (B1212753) group through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This sequence provides 4-(2-bromo-5-chlorophenyl)butanoic acid, a direct precursor to the target amine.
The carboxylic acid can then be converted to the amine via several routes, including:
Amide formation and reduction: The carboxylic acid can be converted to an amide, for example, by reaction with thionyl chloride followed by ammonia (B1221849), which is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to the amine.
A summary of a plausible reaction sequence is as follows:
| Step | Starting Material | Reagents | Product |
| 1 | 1-Bromo-4-chlorobenzene | Succinic anhydride, AlCl₃ | 4-(2-Bromo-5-chlorophenyl)-4-oxobutanoic acid |
| 2 | 4-(2-Bromo-5-chlorophenyl)-4-oxobutanoic acid | Zn(Hg), HCl | 4-(2-Bromo-5-chlorophenyl)butanoic acid |
| 3 | 4-(2-Bromo-5-chlorophenyl)butanoic acid | 1. SOCl₂, 2. NH₃ | 4-(2-Bromo-5-chlorophenyl)butanamide |
| 4 | 4-(2-Bromo-5-chlorophenyl)butanamide | LiAlH₄, THF | This compound |
This table outlines a hypothetical synthetic pathway to the target compound.
Synthesis of Butane-1,4-diamine Scaffolds
The butane-1,4-diamine scaffold is a key component in many biologically active molecules. Its synthesis can be achieved through various methods.
The construction of a butane-1,4-diamine chain can start from several commercially available precursors. One common method is the Gabriel synthesis, which involves the reaction of 1,4-dihalobutane (e.g., 1,4-dibromobutane) with potassium phthalimide (B116566), followed by hydrazinolysis to release the free diamine. Another approach is the reduction of succinonitrile (B93025) (butane-1,4-dinitrile), which can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride.
For the synthesis of analogues where one of the amino groups is substituted, a mono-protected butane-1,4-diamine is a crucial intermediate. The selective protection of one of the amino groups can be achieved by reacting butane-1,4-diamine with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), under controlled conditions to favor the formation of the mono-Boc-protected diamine. This allows for the selective functionalization of the unprotected amino group. The Boc group can be later removed under acidic conditions. fishersci.co.uk
Coupling Reactions for Compound Formation
While the previously described functionalization of an existing side chain is a viable route, an alternative strategy involves the direct coupling of a suitably functionalized 2-bromo-5-chlorophenyl moiety with a protected butane-1-amine derivative.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Grignard reagent derived from a protected 4-aminobutyl halide could potentially be coupled with a 1,2-dibromo-4-chlorobenzene (B1583115) derivative in a Kumada-style coupling. However, the presence of multiple reactive halogen sites on the aromatic ring would necessitate careful control of the reaction conditions to achieve the desired regioselectivity.
More commonly, C-N coupling reactions such as the Buchwald-Hartwig amination could be employed. researchgate.net This would involve the reaction of an aryl halide, such as 1,2-dibromo-4-chlorobenzene, with a mono-protected butane-1,4-diamine in the presence of a palladium catalyst and a suitable ligand. Again, achieving selective reaction at the desired bromine atom would be a significant challenge.
Given the complexities of selective cross-coupling on a polyhalogenated aromatic ring, the strategy of building the side chain onto the aromatic ring via Friedel-Crafts acylation followed by functional group transformations generally offers a more controlled and predictable synthetic route.
Amine Alkylation Methods for Butanamine Linkages
Direct N-alkylation of ammonia or amines with alkyl halides represents a fundamental approach to forming carbon-nitrogen bonds. wikipedia.org This method involves the nucleophilic substitution of a halide by the amine. However, this strategy is often complicated by a lack of selectivity. youtube.com The primary amine product is typically more nucleophilic than ammonia, and the subsequent secondary amine is even more reactive, leading to a phenomenon known as overalkylation. youtube.comlibretexts.org This process frequently results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making the isolation of a specific product challenging. wikipedia.orgyoutube.com
Due to these selectivity issues, direct alkylation is often considered inefficient for the laboratory synthesis of primary or secondary amines. nih.gov It is more practically applied when the desired product is a tertiary amine or a quaternary ammonium salt, where overalkylation is the intended outcome. wikipedia.org To circumvent these limitations for preparing primary amines, alternative strategies are often employed, such as using a large excess of ammonia to favor mono-alkylation or utilizing "ammonia surrogates" like phthalimide in the Gabriel synthesis. libretexts.org More recent methods have introduced reagents like N-aminopyridinium salts, which engage in alkylation and subsequent cleavage to yield secondary amines without overalkylation byproducts. nih.gov
| Method | Description | Advantages | Disadvantages |
| Direct Alkylation | Reaction of an alkyl halide with ammonia or a lower-order amine. wikipedia.org | Simple, uses readily available starting materials. | Prone to overalkylation, resulting in product mixtures; poor selectivity for 1° and 2° amines. youtube.comlibretexts.org |
| Gabriel Synthesis | Uses potassium phthalimide as an ammonia surrogate to react with an alkyl halide, followed by hydrolysis or hydrazinolysis. libretexts.org | Avoids overalkylation, cleanly produces primary amines. libretexts.org | Requires an extra deprotection step. |
| N-Aminopyridinium Salts | These salts act as ammonia surrogates for the synthesis of secondary amines via a self-limiting alkylation process. nih.gov | Overcomes classical challenges of overalkylation, allowing for selective synthesis. nih.gov | Involves a multi-step sequence including preparation of the salt. |
Reductive Amination Pathways
Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. libretexts.orgwikipedia.org The process involves two key steps: the initial reaction of an aldehyde or ketone with ammonia or an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the target amine. masterorganicchemistry.comyoutube.com A significant advantage of this pathway is its ability to avoid the overalkylation problems associated with direct alkylation methods. masterorganicchemistry.com
The reaction can often be conducted as a "one-pot" or direct procedure, where the carbonyl compound, amine, and reducing agent are combined, streamlining the synthetic pathway. wikipedia.orgjocpr.com The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective, as they selectively reduce the iminium ion intermediate in the presence of the unreacted carbonyl starting material. libretexts.orgharvard.edu Other common reducing systems include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (H₂ over Pd, Pt, or Ni catalysts). libretexts.orgyoutube.com The reaction is typically performed under weakly acidic conditions (pH 5-7), which catalyzes the formation of the imine intermediate. wikipedia.orgharvard.edu
| Reducing Agent | Key Features | Typical Substrates |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions at neutral or slightly acidic pH; toxic cyanide byproducts. masterorganicchemistry.comharvard.edu | Aldehydes, Ketones |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, milder, and less toxic alternative to NaBH₃CN. harvard.edu | Aldehydes, Ketones |
| Sodium Borohydride (NaBH₄) | Can reduce both carbonyls and imines; requires separate imine formation step. masterorganicchemistry.com | Aldehydes, Ketones |
| Catalytic Hydrogenation (H₂/Catalyst) | Effective method, can be performed in one pot; may be incompatible with other reducible functional groups. libretexts.org | Aldehydes, Ketones |
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Alkyl Connections
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Buchwald-Hartwig amination, for instance, is a powerful method for constructing C-N bonds by coupling aryl halides or triflates with amines. nih.govorganic-chemistry.org This reaction and its variants are noted for their broad substrate scope and high degree of functional group tolerance. nih.gov The use of specialized phosphine-based ligands, such as BrettPhos and RuPhos, has enabled the coupling of a wide array of functionalized aryl and heteroaryl halides with primary and secondary amines, often at low catalyst loadings and with short reaction times. nih.gov
| Reaction Type | Description | Key Components |
| Buchwald-Hartwig Amination | Pd-catalyzed coupling of an aryl halide/triflate with an amine. nih.gov | Pd catalyst, phosphine (B1218219) ligand (e.g., BrettPhos, RuPhos), base. |
| Suzuki Coupling | Pd-catalyzed reaction of an aryl halide with an organoboron compound. | Pd catalyst, boronic acid/ester, base. |
| C(sp³)-H Amination | Pd-catalyzed direct coupling of an amine with a C-H bond on an alkyl chain. acs.org | Pd(II) catalyst, specialized ligand (e.g., SOX), oxidant. acs.orgacs.org |
Green Chemistry Approaches in Synthetic Design
Green chemistry principles encourage the development of more sustainable and environmentally benign synthetic methods. rsc.org In the context of amine synthesis, this involves moving away from classical routes that suffer from low atom economy, such as the Gabriel synthesis, towards catalytic alternatives. rsc.org A prominent green strategy that has gained traction is "hydrogen borrowing" catalysis, also known as acceptorless dehydrogenation. rsc.orgorganic-chemistry.org
This methodology facilitates the N-alkylation of amines using alcohols as the alkylating agents, which are generally considered greener alternatives to alkyl halides. The process involves an initial catalyst-mediated dehydrogenation of the alcohol to form an aldehyde or ketone in situ. This carbonyl intermediate then condenses with an amine to form an imine, which is subsequently reduced to the final product by the hydrogen atoms that were "borrowed" in the initial step. rsc.org The only stoichiometric byproduct of this elegant tandem process is water, resulting in high atom economy. Research in this area has focused on replacing expensive and rare precious metal catalysts (like ruthenium and iridium) with more abundant, cost-effective, and less toxic first-row transition metals, with notable successes using manganese, nickel, and cobalt-based systems. rsc.org
| Green Strategy | Mechanism | Advantages |
| Hydrogen Borrowing | Tandem oxidation-condensation-reduction sequence using an alcohol and an amine. rsc.org | High atom economy (water is the only byproduct), avoids use of alkyl halides, allows use of sustainable alcohols. |
| Use of Base Metals | Employing catalysts based on Mn, Ni, Co instead of precious metals like Ru, Ir, Pd. rsc.org | Lower cost, reduced toxicity, increased sustainability. |
Derivatization Strategies for Structural Modification
Synthesis of Substituted this compound Analogues
The structure of this compound offers multiple sites for chemical modification to generate a library of analogues. The primary amine functionality is the most common site for derivatization.
N-Alkylation: The primary amine can be converted to secondary or tertiary amines. Reductive amination provides a controlled method for mono-alkylation. For instance, reacting the parent amine with an aldehyde (e.g., acetaldehyde) or a ketone in the presence of a reducing agent like sodium triacetoxyborohydride would yield the corresponding N-alkylated analogue, such as 4-(2-bromo-5-chlorophenyl)-N-ethylbutan-1-amine. nih.gov Direct alkylation using alkyl halides is also possible, although it carries the risk of overalkylation. wikipedia.org
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base readily converts the primary amine into a stable amide derivative.
Aryl Ring Modification: The bromo and chloro substituents on the phenyl ring can serve as handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in such reactions, allowing for selective transformations. For example, a Suzuki coupling could replace the bromine atom with a new aryl or alkyl group, while leaving the chlorine atom intact under carefully controlled conditions.
Incorporation into Diverse Heterocyclic Systems
The primary amine of this compound is a versatile nucleophilic building block for the construction of various nitrogen-containing heterocyclic rings. nih.gov
Four-Membered Rings: Intramolecular cyclization is a key strategy for forming rings. For example, γ-haloamines are known precursors to azetidines (four-membered nitrogen heterocycles), which form via an intramolecular nucleophilic substitution reaction. wikipedia.orgyoutube.com Synthesizing an azetidine (B1206935) from the title compound would require introducing a suitable leaving group at the gamma position relative to the nitrogen.
Five- and Six-Membered Rings: Condensation reactions with bifunctional electrophiles are a common route to larger heterocycles. Reaction of the primary amine with 1,3-dicarbonyl compounds can yield dihydropyrimidines, while reaction with 1,4-dicarbonyls can lead to the formation of pyrroles (Paal-Knorr synthesis).
Fused Heterocycles: Arynes, which are highly reactive intermediates, can undergo cycloaddition reactions with amines to construct complex, fused heterocyclic systems such as isoquinolines. researchgate.net Furthermore, reactions with alkynyl aldehydes provide a pathway to a broad spectrum of N-heterocycles, including pyridines and pyrroles. nih.gov
| Heterocycle Type | Synthetic Precursor/Method |
| Azetidine | Intramolecular cyclization of a γ-haloamine. youtube.com |
| Pyrrole | Paal-Knorr synthesis with a 1,4-dicarbonyl compound. |
| Pyridine (B92270)/Quinoline | Cyclization reactions involving alkynyl aldehydes or other suitable precursors. nih.gov |
| Fused Systems | Aryne cycloaddition reactions. researchgate.net |
Stereoselective Synthetic Pathways for Enantiomers and Diastereomers
The synthesis of specific stereoisomers, namely enantiomers and diastereomers, of this compound and its analogs is a critical aspect of medicinal chemistry, as the biological activity of chiral molecules is often confined to a single stereoisomer. While direct stereoselective synthetic routes for this compound are not extensively detailed in publicly available literature, several established and robust methodologies for the asymmetric synthesis of chiral amines and related structures can be applied. These strategies primarily focus on the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of enantiomerically pure starting materials.
One of the most versatile and widely adopted methods for the asymmetric synthesis of chiral amines involves the use of chiral sulfinamides, particularly tert-butanesulfinamide. This methodology, developed by Ellman, has become a cornerstone in the synthesis of a vast array of chiral amines. yale.edu The general approach involves the condensation of the chiral tert-butanesulfinamide with a ketone or aldehyde precursor, followed by diastereoselective reduction of the resulting N-sulfinyl imine. The chiral auxiliary then can be readily cleaved under mild acidic conditions to afford the desired chiral primary amine with high enantiomeric excess. For the synthesis of a specific enantiomer of this compound, this would involve the corresponding ketone, 4-(2-bromo-5-chlorophenyl)butan-2-one, as a starting material.
Another powerful strategy for achieving stereoselectivity is through asymmetric hydrogenation. This can be accomplished via dynamic kinetic resolution of a racemic precursor. For instance, racemic β-amino-α-keto esters have been successfully converted to enantiomerically enriched anti-β-amino-α-hydroxy esters using a Ru(II)-catalyzed asymmetric transfer hydrogenation. unc.edu This approach sets two adjacent stereocenters with high diastereo- and enantioselectivity. While this specific example leads to a different functional group, the principle of dynamic kinetic resolution via asymmetric hydrogenation is broadly applicable to amine synthesis.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. Chiral primary amines derived from cinchona alkaloids, for example, have been successfully employed as catalysts in the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding products with high enantioselectivities. nih.gov Furthermore, highly stereoselective one-pot intramolecular Mannich reactions catalyzed by secondary amines can produce aminoisochromanones with excellent cis-stereoselectivities and enantiomeric excess values. organic-chemistry.org These organocatalytic methods offer mild reaction conditions and avoid the use of metals.
For the synthesis of diastereomerically pure compounds, such as those with multiple stereocenters, the principles of substrate control and reagent control are paramount. A notable example is the completely diastereoselective synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks. nih.govunica.it This multi-step synthesis proceeds with high stereocontrol, and the Felkin-Anh model is often invoked to explain the observed diastereoselectivity in the addition of nucleophiles to chiral aldehydes. unica.it
In cases where a racemic mixture of the amine is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization. Additionally, enzymatic resolution offers a highly selective alternative for the separation of enantiomers.
While the direct application of these methods to this compound is not explicitly documented, the established success of these stereoselective strategies in the synthesis of a wide range of chiral amines and their analogues provides a strong foundation for the development of synthetic routes to its individual enantiomers and diastereomers.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Analysis for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-(2-Bromo-5-chlorophenyl)butan-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the butylamine (B146782) side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.5 | m | 3H |
| -CH₂-Ar | 2.6 - 2.8 | t | 2H |
| -CH₂-CH₂-Ar | 1.6 - 1.8 | m | 2H |
| -CH₂-CH₂-N | 1.4 - 1.6 | m | 2H |
| -CH₂-N | 2.7 - 2.9 | t | 2H |
| -NH₂ | 1.0 - 2.0 | br s | 2H |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The positions of the signals are indicative of the type of carbon (aromatic, aliphatic) and its local electronic environment.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 132 |
| Aromatic C-C₄H₉N | 140 - 145 |
| -CH₂-Ar | 34 - 38 |
| -CH₂-CH₂-Ar | 30 - 34 |
| -CH₂-CH₂-N | 28 - 32 |
| -CH₂-N | 40 - 44 |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. princeton.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms. For instance, COSY would show correlations between the protons of the butylamine chain. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of which protons are attached to which carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, including the connection of the butylamine chain to the substituted phenyl ring. youtube.com
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).
Interactive Data Table: Expected HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ (C₁₀H₁₄⁷⁹Br³⁵ClN) | 262.0047 |
| [M+H]⁺ (C₁₀H₁₄⁸¹Br³⁵ClN) | 264.0027 |
| [M+H]⁺ (C₁₀H₁₄⁷⁹Br³⁷ClN) | 264.0018 |
| [M+H]⁺ (C₁₀H₁₄⁸¹Br³⁷ClN) | 265.9998 |
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, molecules can break apart into smaller fragments in a predictable manner. Analyzing these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage of the butylamine side chain. A key fragmentation would be the benzylic cleavage, resulting in a stable resonance-stabilized cation. The loss of the bromine or chlorine atoms can also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, alkyl chain, and substituted aromatic ring.
As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the amine group. Additionally, the N-H bending vibration, characteristic of primary amines, would likely be observed in the 1650-1580 cm⁻¹ region. The aliphatic C-N stretching vibration is anticipated to produce a weak to medium band in the 1250–1020 cm⁻¹ range.
The presence of the substituted benzene (B151609) ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The C-Br and C-Cl stretching vibrations are also expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (Asymmetric) | 3400 - 3300 | Medium |
| Primary Amine | N-H Stretch (Symmetric) | 3330 - 3250 | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
| Aryl Halide | C-Cl Stretch | 800 - 600 | Strong |
| Aryl Halide | C-Br Stretch | 700 - 500 | Strong |
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not publicly available, analysis of structurally similar bromo- and chloro-substituted aromatic compounds allows for a hypothetical description of its crystal structure. iucr.orgiucr.orgnih.govmdpi.comresearchgate.net It is anticipated that the compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic).
The crystal structure would reveal the precise bond distances and angles of the 2-bromo-5-chlorophenyl ring, the butyl chain, and the terminal amine group. The conformation of the butyl chain, whether it adopts a fully extended (anti-periplanar) or a folded (gauche) conformation, would be determined. The dihedral angle between the plane of the aromatic ring and the plane of the butyl chain would also be a key structural parameter.
Interactive Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5-15 |
| b (Å) | 8-20 |
| c (Å) | 10-25 |
| α (°) | 90 (for Monoclinic) or 70-110 (for Triclinic) |
| β (°) | 90-110 |
| γ (°) | 90 (for Monoclinic) or 70-110 (for Triclinic) |
| Volume (ų) | 1500 - 2500 |
| Z (molecules/unit cell) | 4 or 2 |
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary amine group is capable of forming hydrogen bonds, where the amine hydrogens act as donors and the nitrogen atom can act as an acceptor. These N-H···N hydrogen bonds would likely be a dominant feature in the crystal packing, potentially forming dimers or chains of molecules.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing purity and analyzing volatile components, respectively.
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. In this setup, a nonpolar stationary phase (such as C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the amine is in its protonated form for better peak shape. thermofisher.comresearchgate.nettandfonline.comlcms.cz
The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. The chromatogram would ideally show a single major peak corresponding to the target compound. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of the compound's purity. The retention time of the major peak serves as a characteristic identifier for the compound under the specific chromatographic conditions.
Interactive Table: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC, derivatization (e.g., with a silylating agent) can improve their chromatographic behavior.
In a GC-MS analysis of this compound, the sample would be vaporized and separated on a capillary column. The separated components would then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the compound.
Key fragmentation pathways for this molecule would likely involve cleavage of the C-C bonds in the butyl chain, particularly the bond alpha to the nitrogen atom (α-cleavage), leading to a characteristic immonium ion. Cleavage of the bond between the alkyl chain and the aromatic ring could also occur. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic patterns of their fragments in the mass spectrum. psu.edunih.govfuture4200.comscholaris.ca
Interactive Table: Expected Mass Fragments in GC-MS Analysis
| Fragment Description | Plausible m/z |
| Molecular Ion [M]⁺ | 261/263/265 (isotopic pattern for Br and Cl) |
| Loss of NH₂ | 245/247/249 |
| α-cleavage (loss of propyl group) | [CH₂=NH₂]⁺ at m/z 30 |
| Benzylic cleavage | [C₆H₃BrCl-CH₂]⁺ at m/z 202/204/206 |
| Tropylium-type ion from aromatic ring | Varies based on fragmentation |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. For 4-(2-bromo-5-chlorophenyl)butan-1-amine, these calculations illuminate the influence of the electron-withdrawing halogen substituents on the phenyl ring and the basic amine group.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy arrangement of atoms. Studies on related structures, such as 1-bromo-2-chlorobenzene, have successfully used DFT methods, commonly employing the B3LYP functional with basis sets like 6-311++G(d,p), to calculate geometric parameters. researchgate.net
For this compound, a DFT-based geometry optimization would reveal crucial information about bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine and chlorine atoms on the phenyl ring is expected to influence its planarity and the orientation of the butanamine side chain. The table below presents hypothetical, yet expected, optimized geometric parameters for the core aromatic structure based on calculations performed on analogous di-substituted benzenes. researchgate.net
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Description |
|---|---|---|
| C-Br Bond Length | ~1.88 Å | The distance between a carbon atom of the benzene (B151609) ring and the bromine atom. |
| C-Cl Bond Length | ~1.75 Å | The distance between a carbon atom of the benzene ring and the chlorine atom. |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | The average length of the carbon-carbon bonds within the benzene ring. |
| C-C-C (aromatic) Angle | ~119° - 121° | The internal bond angles of the benzene ring, showing slight distortion from the ideal 120° due to substituents. |
| C-N Bond Length | ~1.47 Å | The distance between the terminal carbon of the butyl chain and the nitrogen atom of the amine group. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In halogenated compounds, the electronegative halogens tend to stabilize the LUMO more than the HOMO, which can reduce the energy gap and increase reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the lone pair of the amine group, while the LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing halogens. DFT calculations are essential for precisely determining these energy levels.
| Orbital Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates the molecule's ability to donate electrons. A higher energy value suggests stronger electron-donating capability. |
| LUMO Energy | -0.5 to -1.5 | Indicates the molecule's ability to accept electrons. A lower energy value suggests stronger electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~5.0 - 6.0 | A measure of chemical reactivity and stability. Halogen substitution typically reduces this gap compared to unsubstituted benzene. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the electronegative chlorine and bromine atoms, as well as the nitrogen atom of the amine group due to its lone pair of electrons. These are the primary sites for interactions with electrophiles or hydrogen bond donors.
Positive Potential: Located around the hydrogen atoms of the amine group (-NH2) and the hydrogen atoms of the phenyl ring. The amine protons would be the most positive region, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.
MEP analysis is crucial for predicting non-covalent interactions, such as halogen bonding, and understanding how the molecule might interact with biological receptors or other reactants. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
In this compound, key NBO interactions would include:
π → π interactions:* Within the phenyl ring, indicating the delocalization of π-electrons that defines its aromaticity.
n → σ interactions:* The delocalization of the lone pair (n) of the nitrogen atom into the antibonding orbitals (σ*) of adjacent C-H or C-C bonds, which stabilizes the conformation of the side chain.
n → π interactions:* Potential delocalization of halogen lone pairs into the antibonding π* orbitals of the aromatic ring, influencing the ring's electronic properties.
The stabilization energy (E2) associated with each donor-acceptor interaction quantifies its importance. Larger E2 values signify stronger electronic delocalization and a greater contribution to the molecule's stability.
Molecular Modeling and Simulation
While quantum chemical calculations describe the static electronic properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape. These methods are particularly important for flexible molecules like this compound.
Conformational Analysis and Energy Minimization
The butanamine side chain of the molecule has several rotatable single bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis is the process of systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is typically achieved using molecular mechanics force fields, which provide a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry.
The process involves rotating the dihedral angles of the side chain in discrete steps and performing an energy minimization at each step to find the nearest local energy minimum. The results of such an analysis reveal the potential energy surface of the molecule, highlighting the most populated conformations at a given temperature. Quantum mechanics methods, like DFT, can then be used to refine the energies of the most stable conformers found. researchgate.netresearchgate.net For this compound, the lowest energy conformer would likely be one that minimizes steric hindrance between the bulky aromatic group and the amine terminus, potentially through a folded or extended chain arrangement. Understanding the preferred conformation is essential for predicting how the molecule will bind to a receptor or interact with other molecules.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Halogen Substituents on Biological Recognition and Reactivity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological profiles. Their effects are multifaceted, stemming from a combination of steric, electronic, and lipophilic properties that can significantly alter a molecule's interaction with its biological target.
Positional Effects of Bromine and Chlorine on the Phenyl Ring
The specific placement of the bromine and chlorine atoms on the phenyl ring at the ortho (position 2) and meta (position 5) locations, respectively, is critical. This substitution pattern dictates the electron distribution within the aromatic ring and creates a unique three-dimensional profile that influences how the molecule fits into a receptor's binding pocket.
Ortho-Bromo Substitution: The bromine atom at the C2 position is adjacent to the point of attachment of the butyl chain. Its considerable size can impose a conformational restriction, influencing the rotational freedom of the butyl chain relative to the phenyl ring. This steric hindrance can be crucial for orienting the rest of the molecule correctly for optimal interaction with a target protein. It can also prevent or promote specific metabolic pathways, such as aromatic hydroxylation.
The combined 2-bromo-5-chloro pattern creates a distinct electronic and steric fingerprint. The relative positioning of these two halogens can lead to specific interactions with amino acid residues that would not be possible with other substitution patterns (e.g., 2,4-dichloro or 3,5-dibromo). For instance, one halogen might interact with a hydrophobic pocket while the other engages in a halogen bond with a Lewis basic residue like a carbonyl oxygen.
Electronic and Steric Contributions of Halogenation
Halogens exert a dual electronic influence on aromatic rings: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and electron-donating through the resonance effect (due to their lone pairs of electrons).
Steric Contributions (Van der Waals Radii): The size of the halogen atoms plays a pivotal role in molecular recognition. A larger substituent can enhance binding by filling a hydrophobic pocket but can also cause steric clashes that reduce affinity. The bromine atom is significantly larger than a hydrogen atom and even a chlorine atom, making its placement at the ortho position particularly influential on the molecule's conformation.
| Property | Hydrogen (H) | Chlorine (Cl) | Bromine (Br) |
| Van der Waals Radius (Å) | 1.20 | 1.75 | 1.85 |
| Electronegativity (Pauling Scale) | 2.20 | 3.16 | 2.96 |
| Lipophilicity Contribution (π value) | 0.00 | +0.71 | +0.86 |
This interactive table provides a comparison of key physicochemical properties of hydrogen, chlorine, and bromine, illustrating the steric, electronic, and lipophilic impact of halogen substitution.
Role of the Butyl Chain in Molecular Interactions
The four-carbon alkyl chain serves as a flexible spacer, connecting the aromatic core to the pharmacologically crucial amine group. Its length and flexibility are key determinants of how the molecule can adapt its conformation to fit a binding site.
Impact of Chain Length and Flexibility
The length of the alkyl chain is a critical parameter in the SAR of many phenylalkylamines. A four-carbon (butyl) chain provides a specific distance between the phenyl ring and the terminal amine.
Optimal Spacing: In many receptor systems, an optimal distance between key interaction points (like an aromatic binding region and a charged/polar region) is required for high-affinity binding. The butyl chain allows the amine group to reach and interact with its target residue while the di-halogenated phenyl ring sits (B43327) in a corresponding hydrophobic or aromatic pocket.
Flexibility and Entropy: The butyl chain's flexibility, due to rotation around its single bonds, allows the molecule to adopt various conformations. While this flexibility can be advantageous for finding an optimal binding pose, it can also come with an entropic penalty upon binding, as the molecule loses conformational freedom. Studies on other ligand-receptor systems have shown that either increasing or decreasing chain length from an optimal length often leads to a significant loss of activity. An excessively long chain might be too flexible or introduce unfavorable interactions, while a shorter chain might not be able to bridge the distance between key interaction points within the binding site.
Significance of the Terminal Amine Group
The primary amine group at the terminus of the butyl chain is a key pharmacophoric feature. At physiological pH, this group is predominantly protonated, carrying a positive charge.
Ionic Interactions: The resulting ammonium (B1175870) cation is capable of forming strong, charge-assisted hydrogen bonds or ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, which are commonly found in the binding sites of biogenic amine receptors. This ionic interaction is often a primary driver of binding affinity and is crucial for anchoring the ligand in the receptor.
Modulation of Biological Activity through Structural Modifications
Based on the SAR principles discussed, the biological activity of 4-(2-Bromo-5-chlorophenyl)butan-1-amine could be systematically modulated through targeted structural modifications.
Phenyl Ring Analogs: Replacing the 2-bromo-5-chloro pattern with other halogen combinations (e.g., 2,5-dichloro, 2-bromo-5-fluoro, or 3,4-dichloro) would systematically probe the electronic and steric requirements of the binding pocket. Introducing non-halogen substituents, such as methyl or methoxy (B1213986) groups, could further elucidate the importance of lipophilicity versus electronic effects at these positions.
Alkyl Chain Variants: Synthesizing analogs with shorter (propyl) or longer (pentyl) chains would directly test the hypothesis of an optimal spacer length. Introducing rigidity into the chain, for example, by incorporating a double bond or a cyclopropyl (B3062369) group, could lock the molecule into a more favorable (or unfavorable) conformation, providing insights into the bioactive conformation and potentially increasing affinity by reducing the entropic cost of binding.
Amine Group Modifications: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine would alter its basicity, steric profile, and hydrogen bonding capacity. While this might disrupt a crucial ionic interaction, in some cases, it could lead to improved selectivity or pharmacokinetic properties.
A systematic exploration of these structural modifications would generate a library of compounds, and their comparative biological evaluation would provide a detailed understanding of the SAR for this chemical scaffold, guiding the design of new molecules with optimized biological activity.
Rational Design of Analogues based on SAR Hypotheses
The rational design of analogues of this compound is a hypothesis-driven process. Initial biological screening of a compound library might identify this scaffold as a hit. Subsequent SAR studies would then systematically modify different parts of the molecule—the substituted phenyl ring, the butylamine (B146782) side chain, and the amine group—to probe the chemical space and establish a relationship between structural changes and biological outcomes.
Key modifications and the resulting SAR insights typically involve:
Substitution on the Phenyl Ring: The bromine and chlorine atoms at the 2 and 5 positions, respectively, are critical determinants of the molecule's electronic and lipophilic character. The design of analogues often involves altering the nature and position of these halogen substituents. For instance, moving the chloro group to the 4- or 6-position, or replacing the bromo group with other halogens (e.g., fluorine or iodine) or with non-halogen electron-withdrawing or electron-donating groups, can significantly impact target binding affinity and selectivity. A working hypothesis might be that a specific halogen bonding interaction with the target protein is crucial for activity.
Alkyl Chain Length and Rigidity: The butan-1-amine side chain provides a flexible linker between the phenyl ring and the basic amine group. Analogues are designed with varying chain lengths (e.g., propanamine, pentanamine) to determine the optimal distance for interaction with the biological target. Furthermore, introducing conformational constraints, such as incorporating the chain into a cyclic system (e.g., piperidine (B6355638) or tetralin), can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.
Amine Group Substitution: The primary amine is a key feature, often involved in ionic interactions with acidic residues in a protein's binding pocket. Rational design of analogues includes the synthesis of secondary and tertiary amines by adding alkyl or aryl substituents. These modifications can modulate the basicity (pKa) of the amine, its hydrogen bonding capacity, and its steric profile, all of which can fine-tune the interaction with the target.
The following interactive table summarizes hypothetical SAR data for a series of analogues, illustrating the principles of rational design.
| Compound ID | Phenyl Ring Substitution | Alkyl Chain | Amine Group | Biological Activity (IC50, nM) |
| Lead | 2-Bromo-5-chloro | Butan-1-amine | Primary | 150 |
| Analogue 1 | 2-Bromo-4-chloro | Butan-1-amine | Primary | 300 |
| Analogue 2 | 2-Fluoro-5-chloro | Butan-1-amine | Primary | 250 |
| Analogue 3 | 2-Bromo-5-chloro | Propan-1-amine | Primary | 500 |
| Analogue 4 | 2-Bromo-5-chloro | Butan-1-amine | Secondary (N-methyl) | 100 |
| Analogue 5 | 2-Bromo-5-chloro | 2-Methylbutan-1-amine | Primary | 200 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR-based rational design.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves substituting a functional group with another that has similar steric and electronic properties. For this compound, several bioisosteric replacements could be envisioned to improve its drug-like properties.
Phenyl Ring Bioisosteres: The substituted phenyl ring can be replaced with various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. These changes can alter the molecule's metabolic stability, solubility, and potential for specific interactions like hydrogen bonding. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target.
Halogen Bioisosteres: The bromine and chlorine atoms can be replaced with other groups. For instance, a trifluoromethyl (CF3) group can be a bioisostere for a bromine atom due to its similar size and electron-withdrawing nature. This substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism.
Amine Bioisosteres: The primary amine could be replaced with other basic groups like an amidine or a guanidine, or even incorporated into a heterocyclic system such as an imidazole (B134444) or a tetrazole. These modifications can significantly alter the pKa and the distribution of charge, which can be crucial for optimizing interactions with the biological target.
Pharmacophore Identification and Lead Optimization Principles
Pharmacophore modeling is a crucial step in lead optimization. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. For a series of active analogues related to this compound, a pharmacophore model would likely consist of:
An Aromatic/Hydrophobic Feature: Corresponding to the substituted phenyl ring.
A Hydrogen Bond Acceptor Feature: Potentially from the chlorine atom.
A Positive Ionizable Feature: Represented by the protonated amine group.
Defined Distances and Angles: The spatial relationship between these features is critical.
Once a pharmacophore model is established, it serves as a template for designing new molecules with a higher probability of being active. Lead optimization then focuses on refining the structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Optimization strategies based on the pharmacophore might include:
Introducing Metabolic Blockers: If a particular position on the molecule is identified as a site of rapid metabolism, a group that is resistant to metabolic enzymes (like a fluorine atom or a methyl group) can be introduced at that position to increase the compound's half-life.
Enhancing Target Selectivity: By understanding the subtle differences in the binding pockets of related biological targets, the pharmacophore can be refined to favor interaction with the desired target over others, thereby reducing the potential for off-target side effects.
Preclinical Pharmacological Evaluation and Biological Interactions
Receptor Binding Affinity Studies
Extensive searches of scientific literature and databases did not yield specific studies on the receptor binding affinity of 4-(2-Bromo-5-chlorophenyl)butan-1-amine. Consequently, there is no available data from ligand-target interaction assays or selectivity profiling against various receptor subtypes for this particular compound.
Ligand-Target Interaction Assays
No publicly available research data details the results of ligand-target interaction assays for this compound.
Selectivity Profiling against Receptor Subtypes
There is no available information from selectivity profiling studies to characterize the binding affinity of this compound against a panel of different receptor subtypes.
Enzyme Inhibition and Modulation Studies
Information regarding the effects of this compound on enzyme activity is not available in the current body of scientific literature.
In Vitro Enzymatic Assays
No data from in vitro enzymatic assays for this compound has been reported in published research.
Mechanism of Enzyme Interaction (e.g., reversible, irreversible)
There are no studies available that elucidate the mechanism of interaction, whether reversible or irreversible, between this compound and any specific enzymes.
Interactions with Biological Macromolecules (Excluding Clinical Outcomes)
No research has been published detailing the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, outside of a clinical context.
Protein Binding Investigations
Following a comprehensive review of available scientific literature, no specific studies detailing the protein binding characteristics of this compound were identified. Information regarding its affinity for plasma proteins, such as human serum albumin (HSA), or specific target proteins is not publicly available.
DNA/RNA Interaction Assessments
There is currently no published research available that investigates the potential interactions between this compound and nucleic acids. Consequently, its capacity to bind to or modulate the function of DNA or RNA remains uncharacterized.
Preclinical Efficacy Models (Excluding Clinical Outcomes)
In Vitro Cellular Assays
No data from in vitro cellular assays for this compound are present in the accessible scientific literature. This includes a lack of information on its effects in cell-based functional assays and assessments of any potential antimicrobial activity.
Ex Vivo Tissue Studies
A thorough search of scientific databases yielded no studies conducted on ex vivo tissue preparations involving this compound.
In Vivo Animal Models
There are no published preclinical studies using in vivo animal models to evaluate the efficacy of this compound.
Metabolic Pathways and Biotransformation Studies
In Vitro Metabolic Stability Assessment (e.g., hepatocyte incubation)
There is no publicly available data from in vitro studies, such as those involving hepatocyte incubation, to assess the metabolic stability of 4-(2-Bromo-5-chlorophenyl)butan-1-amine.
Identification of Major Metabolites
No studies have been published that identify the major metabolites of this compound. Therefore, information on specific metabolic pathways is not available.
There is no information available on the oxidative deamination of this compound.
Specific data on demethylation or dehalogenation processes for this compound have not been reported in the scientific literature.
There are no published findings on the conjugation reactions (e.g., glucuronidation, sulfation) of this compound or its potential metabolites.
Interspecies Metabolic Comparisons
No comparative metabolic studies across different species for this compound have been found in the available literature.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)
The specific enzyme systems, including Cytochrome P450 isoforms, responsible for the metabolism of this compound have not been identified or characterized in published research.
Future Research Directions and Potential Applications
Development of Advanced Synthetic Routes
The synthesis of 4-(2-Bromo-5-chlorophenyl)butan-1-amine and its analogues can be approached through various modern synthetic strategies to improve efficiency, yield, and stereoselectivity. Future research could focus on the following advanced synthetic routes:
Transition-Metal-Catalyzed C-N Bond Formation: Traditional methods for amine synthesis often involve harsh conditions and limited functional group tolerance. scribd.com Advanced methods utilizing transition-metal catalysis, such as the Buchwald-Hartwig amination, could be explored for the final C-N bond formation step. pageplace.de These methods are known for their efficiency and broad substrate scope. pageplace.de
"Borrowing Hydrogen" Methodology: This environmentally friendly approach involves the use of lower alcohols to alkylate amines, with water being the only byproduct. researchgate.net The development of a "borrowing hydrogen" strategy for the synthesis of this compound could offer a more sustainable and atom-economical synthetic route. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts for C-N bond formation has gained significant attention. researchgate.net Research into organocatalyzed routes could lead to enantioselective syntheses of chiral analogues of the target compound, which is crucial for studying stereospecific interactions with biological targets. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Catalyst Type |
| Transition-Metal-Catalyzed C-N Coupling | High efficiency, broad substrate scope | Palladium, Copper |
| "Borrowing Hydrogen" Methodology | Atom economy, sustainability (water as byproduct) | Ruthenium, Iridium |
| Organocatalysis | Enantioselectivity, metal-free conditions | Chiral amines, phosphoric acids |
Exploration of Novel Biological Targets and Mechanisms
The structural features of this compound, particularly the halogenated phenyl ring and the primary amine, suggest potential interactions with central nervous system (CNS) targets.
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of receptors that are the targets of a significant portion of approved drugs. nih.govceltarys.com The phenethylamine (B48288) scaffold is a common feature in ligands for various GPCRs, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov Future research should involve screening this compound against a panel of CNS-active GPCRs to identify potential biological targets.
Serotonin Receptors: The serotonin system is implicated in a wide range of physiological and pathological processes, making its receptors attractive drug targets. nih.gov Given the structural similarities to known psychoactive compounds, investigating the affinity and functional activity of this compound at various 5-HT receptor subtypes, such as 5-HT2A, 5-HT6, and 5-HT7, could reveal novel therapeutic opportunities. nih.govnih.govacs.orgresearchgate.net
Ion Channels and Transporters: Beyond GPCRs, the compound could be screened against a panel of ion channels and neurotransmitter transporters to explore a wider range of potential mechanisms of action.
Integration with Advanced Drug Discovery Platforms
To efficiently explore the therapeutic potential of this compound, its integration into modern drug discovery platforms is essential.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. celtarys.com Utilizing automated HTS assays, such as those measuring changes in intracellular calcium or cAMP levels, can efficiently determine the compound's activity at various GPCRs. nih.govcreativebiomart.netcreative-bioarray.com
In Silico Screening: Computational methods, or in silico screening, can predict the binding of a compound to a target protein, helping to prioritize experimental screening efforts. researchgate.net Docking studies of this compound into homology models of potential targets, like serotonin receptors, can provide insights into its potential binding mode and affinity.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are increasingly used to accelerate drug discovery. annualreviews.orgpatsnap.com These technologies can be employed to analyze screening data, predict compound properties, and guide the design of new analogues with improved activity and safety profiles. annualreviews.orgpatsnap.comdanaher.comsciencelink.net
| Platform | Application | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly test the compound against many biological targets. celtarys.com | Identification of initial "hits" and biological activity. |
| In Silico Screening | Computationally predict binding to protein targets. researchgate.net | Prioritization of targets for experimental validation. |
| AI/Machine Learning | Analyze data, predict properties, and guide analogue design. annualreviews.orgpatsnap.com | More efficient lead optimization and candidate selection. sciencelink.net |
Theoretical Prediction and Validation of Compound Properties
Computational chemistry plays a crucial role in modern drug discovery by predicting the physicochemical and pharmacokinetic properties of new chemical entities.
ADMET Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netuniroma1.it For this compound, predicting properties such as oral bioavailability, metabolic stability, and potential for toxicity can guide its early-stage development. mdpi.comsimulations-plus.com
Blood-Brain Barrier (BBB) Permeability: For compounds targeting the CNS, the ability to cross the BBB is critical. digitellinc.com Computational models can predict BBB permeability based on molecular descriptors like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.govnih.govmdpi.com
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. acs.org Developing a pharmacophore model based on the structure of this compound can aid in the design of new, more potent analogues and in virtual screening for other compounds with similar activity. nih.govnih.govacs.org
Design of Next-Generation Analogues with Tuned Pharmacological Profiles
Based on initial screening results and computational predictions, the design and synthesis of next-generation analogues can lead to compounds with improved pharmacological properties.
Q & A
Q. What synthetic routes are recommended for laboratory-scale synthesis of 4-(2-Bromo-5-chlorophenyl)butan-1-amine?
Methodological Answer: A plausible route involves:
Precursor Selection : Start with 1-(2-bromo-5-chlorophenyl)propan-1-one (CAS 1260851-70-4, >95% purity) as a ketone precursor .
Reductive Amination : Reduce the ketone to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or the Leuckart reaction (ammonium formate/formic acid) .
Chain Extension : Introduce the butanamine chain via alkylation or Grignard reactions using brominated intermediates (e.g., 2-bromo-4-chlorophenylacetonitrile, CAS 52864-54-7) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC (retention time ~8–10 min under reverse-phase conditions) .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
Q. Hazard Classification :
Q. What spectroscopic and analytical methods are optimal for characterizing this compound?
Methodological Answer:
Q. Purity Analysis :
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve conflicting crystallographic data during structural determination?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution data to address twinning or disorder .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) .
- Comparative Analysis : Compare bond lengths/angles with structurally similar compounds (e.g., 1-(2-bromo-4-chlorophenyl)cyclopropan-1-amine, PubChem CID 135738753) .
Q. Example Data Contradiction :
| Parameter | Observed Value | Expected Range | Resolution Strategy |
|---|---|---|---|
| C-Br Bond Length | 1.92 Å | 1.85–1.90 Å | Check for thermal motion anisotropy |
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reaction Optimization :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect the amine during chain extension .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
Q. Yield Improvement Table :
| Step | Baseline Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Reductive Amination | 45% | 68% | Switched to H₂/Pd-C in EtOH |
Q. How can computational modeling predict the electronic effects of bromine and chlorine substituents on reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to compute electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .
- Reactivity Insights :
- Bromine’s electron-withdrawing effect increases electrophilicity at the para position.
- Chlorine enhances resonance stabilization, affecting reaction pathways (e.g., SNAr vs. radical mechanisms) .
Q. Example Computational Output :
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 | High nucleophilicity at amine group |
Q. How can researchers address discrepancies in NMR data caused by rotameric equilibria?
Methodological Answer:
Q. What bioactivity study designs are recommended to evaluate halogen-amine interactions?
Methodological Answer:
- Comparative Assays : Test against analogs lacking Br/Cl (e.g., 4-phenylbutan-1-amine) to isolate halogen effects .
- Toxicity Screening : Use zebrafish embryos (Danio rerio) for acute toxicity assessment (LC50) .
- Molecular Docking : Target enzymes with halogen-binding pockets (e.g., cytochrome P450) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
